REACTION_CXSMILES
|
[CH2:1]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=O)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.[NH2:17][C:18]1[CH:26]=[CH:25][C:21]([C:22]([OH:24])=[O:23])=[CH:20][CH:19]=1>C(O)(=O)C>[C:22]([C:21]1[CH:25]=[CH:26][C:18]([N:17]2[C:11]3[CH2:12][CH2:13][CH2:14][CH2:15][C:10]=3[CH:1]=[C:2]2[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:19][CH:20]=1)([OH:24])=[O:23]
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
pale yellow crystals
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to provide 5.85 g
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)N1C(=CC=2CCCCC12)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |